5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, an oxolan-2-yl group attached to the nitrogen atom, and an ethyl group at the 1st position. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:
Chlorination: The starting material, pyridine-3-carboxamide, is chlorinated at the 5th and 6th positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
N-Alkylation: The chlorinated intermediate is then subjected to N-alkylation with 1-(oxolan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and N-alkylation processes, followed by efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted pyridine carboxamides with various functional groups.
Scientific Research Applications
5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-N-ethylpyridine-3-carboxamide: Lacks the oxolan-2-yl group, resulting in different chemical and biological properties.
5,6-dichloro-N-[1-(oxolan-2-yl)methyl]pyridine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and activity.
Uniqueness
5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(10-3-2-4-18-10)16-12(17)8-5-9(13)11(14)15-6-8/h5-7,10H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDNZBJQHDIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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